

An In-depth Technical Guide to 2-Chloro-6-methoxyphenylboronic Acid

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Compound of Interest

Compound Name: 2-Chloro-6-methoxyphenylboronic acid

Cat. No.: B1586957

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Introduction

2-Chloro-6-methoxyphenylboronic acid is a versatile organoboron compound that has garnered significant attention in the fields of organic synthesis, medicinal chemistry, and materials science. Its unique structural features, namely the presence of a chloro and a methoxy group on the phenylboronic acid scaffold, impart distinct reactivity and selectivity, making it a valuable building block for the synthesis of complex molecules. This guide provides an in-depth analysis of its molecular structure, physicochemical properties, and key applications, with a focus on its role in modern synthetic methodologies.

Molecular Structure and Physicochemical Properties

The molecular integrity of a reagent is paramount to the success of any chemical transformation. **2-Chloro-6-methoxyphenylboronic acid** possesses a well-defined structure that dictates its reactivity.

Molecular Formula: $C_7H_8BClO_3$ [1]

Molecular Weight: 186.40 g/mol [2][3]

The IUPAC name for this compound is (2-chloro-6-methoxyphenyl)boronic acid.[3] Key identifiers are provided in the table below for unambiguous characterization.

Property	Value	Source
CAS Number	385370-80-9	[1][2]
PubChem CID	3378271	[1][3]
MDL Number	MFCD04039878	[1][2]
SMILES	<chem>COc1cccc(Cl)c1B(O)O</chem>	[2]
InChI	1S/C7H8BClO3/c1-12-6-4-2-3-5(9)7(6)8(10)11/h2-4,10-11H,1H3	[2][3]
Appearance	White to off-white crystalline powder	[1]
Melting Point	162-165 °C (lit.)	[1][2]

These identifiers are crucial for accurate reporting and replication of experimental results. The melting point range suggests a relatively stable solid under standard laboratory conditions.

Core Applications in Synthetic Chemistry

The utility of **2-Chloro-6-methoxyphenylboronic acid** is most prominently demonstrated in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction. This reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[4][5]

The Suzuki-Miyaura Coupling Reaction

The Suzuki-Miyaura reaction involves the coupling of an organoboron compound (like **2-Chloro-6-methoxyphenylboronic acid**) with an organohalide or triflate in the presence of a palladium catalyst and a base. The unique substitution pattern of **2-Chloro-6-methoxyphenylboronic acid**, with both an electron-withdrawing chloro group and an electron-donating methoxy group at the ortho positions, influences the electronic and steric environment of the boronic acid moiety. This can lead to enhanced reactivity and, in some cases, unique selectivity in cross-coupling reactions.[1][6][7]

The presence of the ortho-methoxy group can play a crucial role in the catalytic cycle. It has been suggested that the oxygen atom can coordinate to the palladium center in the transition state, influencing the regioselectivity and efficiency of the coupling process.[6][7] This directing effect is a key consideration when designing synthetic routes involving complex biaryl structures.

Applications in Drug Discovery and Development

The biaryl motif is a common structural feature in many pharmaceutical agents. The ability of **2-Chloro-6-methoxyphenylboronic acid** to participate in Suzuki-Miyaura coupling makes it an invaluable tool in drug discovery.[1] It serves as a key building block for the synthesis of a wide range of biologically active molecules, including potential anti-cancer drugs.[1] Its use allows for the precise installation of the 2-chloro-6-methoxyphenyl group into a target molecule, enabling the exploration of structure-activity relationships.

Other Synthetic Applications

Beyond the Suzuki-Miyaura reaction, **2-Chloro-6-methoxyphenylboronic acid** can be employed in other synthetic transformations. For instance, it can be used in the synthesis of canthin-6-one alkaloids and tryptamines.[2] Its versatility also extends to materials science, where it can be used in the production of advanced materials like polymers and nanomaterials.[1]

Experimental Protocol: A Representative Suzuki-Miyaura Coupling

To illustrate the practical application of **2-Chloro-6-methoxyphenylboronic acid**, a general protocol for a Suzuki-Miyaura cross-coupling reaction is provided below. This protocol is a self-validating system, incorporating standard practices to ensure reproducibility.

Objective: To synthesize a biaryl compound via the palladium-catalyzed coupling of **2-Chloro-6-methoxyphenylboronic acid** with an aryl bromide.

Materials:

- **2-Chloro-6-methoxyphenylboronic acid**

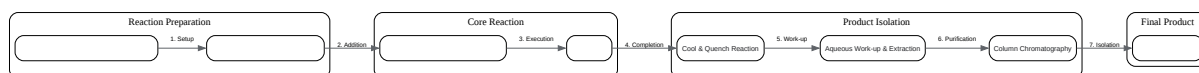
- Aryl bromide
- Palladium catalyst (e.g., Pd(PPh₃)₄)
- Base (e.g., K₂CO₃, Cs₂CO₃)
- Solvent (e.g., Toluene, DME, or a mixture with water)
- Inert gas (Nitrogen or Argon)

Step-by-Step Methodology:

- **Reaction Setup:** To a flame-dried Schlenk flask, add the aryl bromide (1.0 equiv), **2-Chloro-6-methoxyphenylboronic acid** (1.2 equiv), and the base (2.0 equiv).
- **Inert Atmosphere:** Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times to ensure an oxygen-free environment. This is critical as the palladium catalyst is sensitive to oxygen.
- **Solvent and Catalyst Addition:** Add the degassed solvent to the flask, followed by the palladium catalyst (typically 1-5 mol%). The choice of solvent and base can significantly impact the reaction outcome and should be optimized for the specific substrates.^[8]
- **Reaction Execution:** Heat the reaction mixture to the desired temperature (often between 80-110 °C) and stir until the reaction is complete, as monitored by an appropriate analytical technique (e.g., TLC or LC-MS).
- **Work-up:** Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
- **Purification:** Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired biaryl product.

Workflow Visualization

The following diagram illustrates the generalized workflow for the Suzuki-Miyaura coupling reaction.



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Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

Conclusion

2-Chloro-6-methoxyphenylboronic acid is a powerful and versatile reagent in modern organic synthesis. Its unique substitution pattern provides distinct advantages in reactivity and selectivity, particularly in the widely used Suzuki-Miyaura cross-coupling reaction. A thorough understanding of its properties and applications, as outlined in this guide, is essential for researchers and scientists aiming to leverage this compound for the efficient synthesis of complex organic molecules in drug discovery and materials science.

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